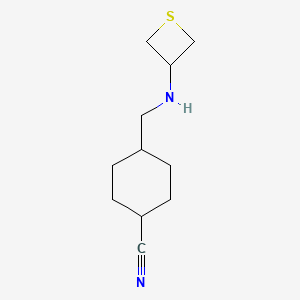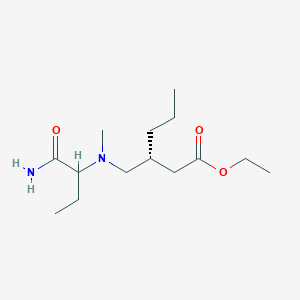
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amino, carbamoyl, and triiodo substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate typically involves a multi-step process One common method starts with the iodination of methyl benzoate to introduce the triiodo groupsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 2,3-dihydroxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives.
科学研究应用
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in radiology as a contrast agent due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers.
作用机制
The mechanism of action of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can enhance imaging contrast in radiological studies by increasing the absorption of X-rays. The amino and carbamoyl groups may also interact with specific enzymes or receptors, influencing biological pathways .
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-diiodobenzoate: Similar structure but with one less iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-tetraiodobenzoate: Similar structure but with one additional iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-trifluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate lies in its specific combination of functional groups and the presence of three iodine atoms, which confer unique properties such as high radiopacity and potential for specific biological interactions.
属性
分子式 |
C12H13I3N2O5 |
|---|---|
分子量 |
645.95 g/mol |
IUPAC 名称 |
methyl 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H13I3N2O5/c1-22-12(21)6-7(13)5(8(14)10(16)9(6)15)11(20)17-2-4(19)3-18/h4,18-19H,2-3,16H2,1H3,(H,17,20) |
InChI 键 |
FTDIIWHMXIPTRK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)









